4-Methoxy-6-(2,3,5-trichlorophenyl)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-6-(2,3,5-trichlorophenyl)indole is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds widely recognized for their presence in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(2,3,5-trichlorophenyl)indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyindole and 2,3,5-trichlorobenzene.
Friedel-Crafts Alkylation: The trichlorophenyl group is introduced to the indole ring via a Friedel-Crafts alkylation reaction. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale batch reactors to perform the Friedel-Crafts alkylation.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and product yield.
Purification and Quality Control: Employing advanced purification methods and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-(2,3,5-trichlorophenyl)indole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The trichlorophenyl group can be reduced to form a less chlorinated phenyl derivative.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 4-formyl-6-(2,3,5-trichlorophenyl)indole or 4-carboxy-6-(2,3,5-trichlorophenyl)indole.
Reduction: Formation of 4-methoxy-6-(2,3-dichlorophenyl)indole or 4-methoxy-6-(2-chlorophenyl)indole.
Substitution: Formation of 4-methoxy-6-(2,3,5-trichlorophenyl)-5-nitroindole or 4-methoxy-6-(2,3,5-trichlorophenyl)-5-bromoindole.
Scientific Research Applications
4-Methoxy-6-(2,3,5-trichlorophenyl)indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-(2,3,5-trichlorophenyl)indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyindole: Lacks the trichlorophenyl group, resulting in different chemical and biological properties.
6-(2,3,5-Trichlorophenyl)indole:
4-Methoxy-6-phenylindole: Contains a phenyl group instead of a trichlorophenyl group, leading to variations in its chemical behavior.
Uniqueness
4-Methoxy-6-(2,3,5-trichlorophenyl)indole is unique due to the presence of both the methoxy and trichlorophenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H10Cl3NO |
---|---|
Molecular Weight |
326.6 g/mol |
IUPAC Name |
4-methoxy-6-(2,3,5-trichlorophenyl)-1H-indole |
InChI |
InChI=1S/C15H10Cl3NO/c1-20-14-5-8(4-13-10(14)2-3-19-13)11-6-9(16)7-12(17)15(11)18/h2-7,19H,1H3 |
InChI Key |
IZDCLJVZHIAXAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C=CN2)C3=C(C(=CC(=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.